N-(2,4-Dinitrophenyl)proline
Description
N-(2,4-Dinitrophenyl)proline (CAS 1655-55-6) is a proline derivative in which the amino group of the proline residue is substituted with a 2,4-dinitrophenyl (DNP) moiety. This modification confers distinct chemical and stereochemical properties, making it valuable in diverse applications. Key characteristics include:
- Molecular formula: C₁₁H₁₁N₃O₆ (for the L-proline enantiomer) .
- Stereochemical utility: Used in 19F-NMR studies to determine enantiomeric excess (e.g., 92% enantiomeric purity in diastereomerically pure samples) .
- Reactivity: Undergoes cyclization under basic conditions, forming benzimidazole derivatives, though this reaction is less prominent compared to other DNP-substituted amino acids .
- Applications: Employed in peptide synthesis and as a chiral derivatizing agent for stereochemical analysis .
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXUWLTGGBNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906984 | |
| Record name | 1-(2,4-Dinitrophenyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-55-6, 10200-25-6 | |
| Record name | L-Proline,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dinitrophenyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis and Properties
DNP-Pro is synthesized through the reaction of L-proline with 2,4-dinitrochlorobenzene. The general reaction can be summarized as follows:
The molecular formula for DNP-Pro is , with a molecular weight of approximately 281.22 g/mol. Its distinct yellow color is attributed to the dinitrophenyl moiety, which also contributes to its reactivity and biological activity.
Biochemical Research
DNP-Pro serves as a valuable reagent in studying enzyme kinetics and protein interactions. Its ability to modify the N-terminus of proteins allows researchers to investigate the role of this region in protein function and interactions with other molecules. The compound's UV absorbance at specific wavelengths facilitates its detection and quantification in various analytical methods.
- Case Study: Protein Sequencing
Historically, DNP-Pro was utilized in the Sanger method for protein sequencing. In this method, proteins are cleaved into smaller peptides, which are then derivatized with DNP at their N-terminal amine groups. The resulting DNP-labeled peptides are separated based on size and charge, enabling the determination of the original protein's amino acid sequence.
Analytical Chemistry
DNP-Pro is employed in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry for chiral separation and analysis of amino acids.
- Table 1: Comparison of Analytical Techniques Using DNP-Pro
| Technique | Application | Advantages |
|---|---|---|
| HPLC | Enantiomeric separation of proline derivatives | High resolution and specificity |
| Mass Spectrometry | Determination of binding affinities | Rapid analysis with high sensitivity |
| UV Spectroscopy | Quantification of DNP-labeled peptides | Simple detection method |
Medicinal Chemistry
In medicinal chemistry, DNP-Pro has been investigated for its potential therapeutic applications due to its biological activity. Studies have shown that it can interact with various biological molecules, influencing pathways related to neurotoxicity and metabolic processes.
- Case Study: Neurotoxic Effects
Research has indicated that both enantiomers of proline (D- and L-) can exhibit neurotoxic effects in animal models. For instance, L-proline has been shown to influence dopamine and serotonin metabolism under stress conditions . This highlights the importance of understanding DNP-Pro's interactions in neurological research.
Chiral Separation Studies
Recent studies have explored the use of DNP-Pro in chiral separation processes using supercritical fluid chromatography (SFC). The compound's ability to interact with chiral stationary phases allows for effective resolution of enantiomers.
- Table 2: Chiral Separation Characteristics
Chemical Reactions Analysis
Chemical Reactions
N-(2,4-Dinitrophenyl)-L-proline participates in chemical reactions typical of amino acids and their derivatives. These reactions are often studied using mass spectrometry and NMR spectroscopy to elucidate mechanisms and product structures.
Gas-Phase Cyclization Reactions
N-(2,4-dinitrophenyl)alanine and phenylalanine may be gas-phase analogs of the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids in aqueous dioxane . The gas-phase cyclization reactions are analogous to the base-catalyzed cyclization in solution, except that in the latter case, the reactant must be a dianion .
Reactions with Electrophiles
The dinitrophenyl group enhances the electrophilic character of N-(2,4-Dinitrophenyl)-L-proline, which allows it to participate in various biochemical processes.
Elimination Reactions
Collision activation of the ESI-generated [M - H]- of m/z 330 yields a fragment ion of m/z 268 from the elimination of the elements of carbonic acid, H2CO3 (likely CO2 + H2O), a fragmentation process similar to that occurring for compound 1 .
Spectroscopic and Analytical Studies
Spectroscopic methods, including NMR and mass spectrometry, play a crucial role in elucidating the structure and behavior of N-(2,4-Dinitrophenyl)-L-proline in various chemical environments. Mass spectrometry can be used to study the fragmentation patterns and reaction mechanisms of N-(2,4-Dinitrophenyl)-L-proline and related compounds .
Additional reactions
2,4-dinitrophenol can be created from phenol through nitration with concentrated nitric acid in a water-alcohol medium at boiling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key compounds structurally related to N-(2,4-Dinitrophenyl)proline:
Key Research Findings
Cyclization Reactivity
- N-(2,4-Dinitrophenyl)alanine and Phenylalanine : These compounds cyclize in aqueous dioxane/NaOH or gas-phase conditions to yield 5-nitrobenzimidazole-N-oxides, which exhibit antibacterial activity. The phenylalanine derivative cyclizes more efficiently due to aromatic stabilization .
- This compound : Cyclization is less favored due to steric hindrance from the proline ring, limiting benzimidazole formation .
Enzyme Inhibition
- Compound 4 (Hydrazone derivative): Demonstrates potent alpha-amylase inhibition (IC₅₀ = 31.54 µg/mL), outperforming the standard acarbose.
Reactivity with Hydrazine
Q & A
Q. What are the established synthetic routes for N-(2,4-Dinitrophenyl)proline, and how can its purity be validated?
Answer: Synthesis typically involves coupling proline with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. Key validation steps include:
- Chromatographic analysis (HPLC or TLC) to confirm reaction completion.
- NMR spectroscopy (¹H, ¹³C) to verify structural integrity. For example, the aromatic proton signals of the dinitrophenyl group appear as distinct doublets in the 8.5–9.5 ppm range, while proline’s pyrrolidine ring protons resonate between 1.5–4.0 ppm .
- X-ray crystallography to resolve stereochemical configuration, as seen in related dinitrophenyl derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- UV-Vis spectroscopy : The dinitrophenyl group exhibits strong absorbance near 350–400 nm due to its electron-withdrawing nitro groups, useful for quantifying concentration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and proline’s carbonyl (C=O) stretch (~1680 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can computational methods predict the electronic and binding properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitro groups as electron-deficient regions) .
- Molecular docking : Simulate interactions with enzymes like MAO A/B or peptidases. For example, surface complementarity analysis of dinitrophenyl derivatives with MAO active sites can guide inhibitor design .
- Charge transfer analysis : Predict optical properties (e.g., fluorescence quenching) by modeling donor-acceptor pairs involving the dinitrophenyl group .
Q. What experimental strategies address stereochemical challenges during this compound synthesis?
Answer:
- Chiral derivatization : Use enantiopure proline and monitor epimerization via ¹H NMR or chiral HPLC. Evidence shows that α-chirality in proline derivatives can epimerize during synthesis, necessitating kinetic control .
- X-ray crystallography : Resolve racemic mixtures in crystal lattices, as observed in orthorhombic systems containing both (2S,4S) and (2R,4R) enantiomers .
Q. How does this compound function in enzyme inhibition studies?
Answer:
- Mechanistic assays : Test inhibition of monoamine oxidases (MAOs) or peptidases using fluorogenic substrates. For example, MAO B inhibition by dinitrophenyl anilides (Ki = 6.3 nM) suggests competitive binding .
- Kinetic analysis : Determine IC₅₀ values under varied pH and temperature conditions. Reversible inhibition can be confirmed via dialysis or dilution assays .
- Fluorescence quenching : Design substrates where the dinitrophenyl group acts as a quencher (e.g., paired with 2-aminobenzoyl donors) to monitor enzymatic cleavage in real time .
Q. What methodologies resolve contradictions in experimental vs. computational data for dinitrophenyl derivatives?
Answer:
- Multivariate statistical analysis : Compare DFT-predicted dipole moments with experimental dielectric constant measurements to validate charge distribution models .
- Crystallographic refinement : Reconcile discrepancies in bond lengths or angles (e.g., mean σ(C–C) = 0.003 Å in X-ray structures) by optimizing computational parameters .
- Dynamic NMR studies : Detect conformational flexibility in solution that static crystal structures may not capture .
Q. How can this compound derivatives be applied in peptide terminal amino acid analysis?
Answer:
- Edman degradation alternative : React with DNFB to form stable dinitrophenyl derivatives of N-terminal proline. Post-hydrolysis, isolate the yellow crystalline derivative via column chromatography and confirm by melting point analysis .
- Mass spectrometry tagging : Use the dinitrophenyl group as a mass tag for enhanced detection sensitivity in proteomic workflows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
